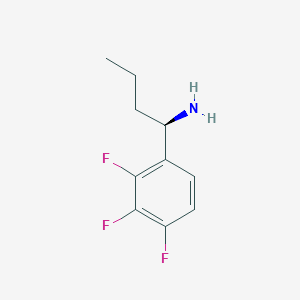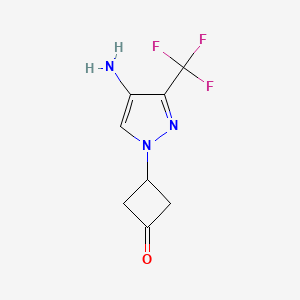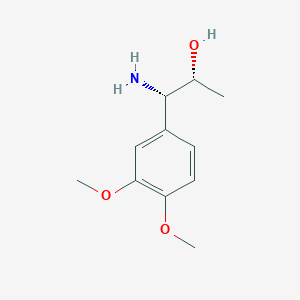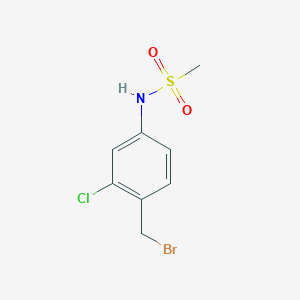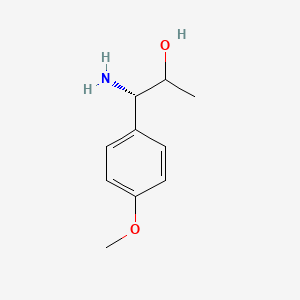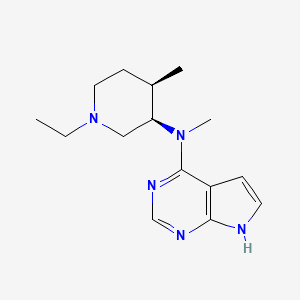
Tofacitinib impurity 69
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tofacitinib impurity 69 is a chemical compound related to tofacitinib, a janus kinase inhibitor used primarily for the treatment of rheumatoid arthritis and other autoimmune diseases. This compound is often studied to understand the purity and stability of tofacitinib formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of tofacitinib impurity 69 involves several steps, including the acetylation of the N-nitrile on the piperidine ring. The synthetic route typically starts with benzyl-protected 4-methyl-piperidine-3-ketone, which undergoes reduction and ammoniation reactions. Subsequent steps include N-alkylation, hydrogenolysis debenzylation, and N-nitrile acetylation .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of organic solvents and alkaline reagents. The process includes stirring and dissolving the intermediate compounds in an organic solvent, followed by cooling and adding an alkaline reagent. The reaction mixture is then acidified and extracted to obtain the impurity .
Análisis De Reacciones Químicas
Types of Reactions
Tofacitinib impurity 69 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydroxylated compounds.
Aplicaciones Científicas De Investigación
Tofacitinib impurity 69 is used in various scientific research applications, including:
Chemistry: Studying the stability and purity of tofacitinib formulations.
Biology: Investigating the biological activity and potential side effects of impurities.
Medicine: Ensuring the safety and efficacy of tofacitinib as a therapeutic agent.
Industry: Quality control and process optimization in the production of tofacitinib
Mecanismo De Acción
Tofacitinib impurity 69, like tofacitinib, is believed to interact with janus kinases, a group of intracellular enzymes involved in signaling pathways that affect hematopoiesis and immune cell function. The compound inhibits the activity of janus kinase 1, janus kinase 2, janus kinase 3, and tyrosine kinase 2, thereby modulating immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Tofacitinib: The parent compound, used for treating autoimmune diseases.
Baricitinib: Another janus kinase inhibitor with similar therapeutic applications.
Ruxolitinib: A janus kinase inhibitor used for treating myelofibrosis and polycythemia vera.
Uniqueness
Tofacitinib impurity 69 is unique in its specific structural modifications, which may affect its pharmacokinetic and pharmacodynamic properties. Understanding these differences is crucial for ensuring the safety and efficacy of tofacitinib formulations .
Propiedades
Fórmula molecular |
C15H23N5 |
|---|---|
Peso molecular |
273.38 g/mol |
Nombre IUPAC |
N-[(3R,4R)-1-ethyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H23N5/c1-4-20-8-6-11(2)13(9-20)19(3)15-12-5-7-16-14(12)17-10-18-15/h5,7,10-11,13H,4,6,8-9H2,1-3H3,(H,16,17,18)/t11-,13+/m1/s1 |
Clave InChI |
JOLRUZHAEFJTLN-YPMHNXCESA-N |
SMILES isomérico |
CCN1CC[C@H]([C@H](C1)N(C)C2=NC=NC3=C2C=CN3)C |
SMILES canónico |
CCN1CCC(C(C1)N(C)C2=NC=NC3=C2C=CN3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


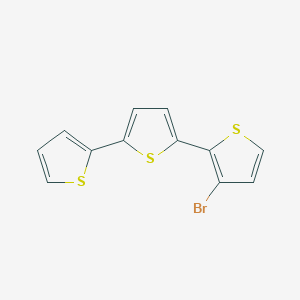
![2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050840.png)
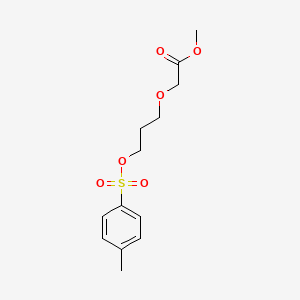
![Tert-butyl 3-(cyanomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13050853.png)
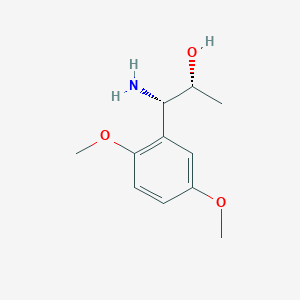
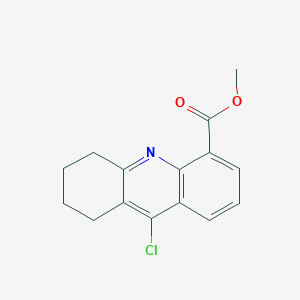
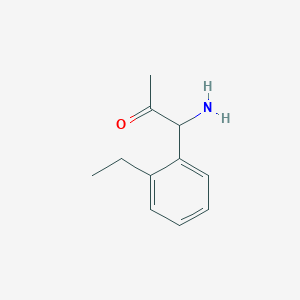
![5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B13050869.png)
